![molecular formula C7H11N3 B2596716 5-Cyclopropylmethyl-2H-pyrazol-3-ylamine CAS No. 852443-64-2](/img/structure/B2596716.png)
5-Cyclopropylmethyl-2H-pyrazol-3-ylamine
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Overview
Description
5-Cyclopropylmethyl-2H-pyrazol-3-ylamine, also known as CPMA, is a pyrazole derivative. It has a molecular formula of C7H11N3 and a molecular weight of 137.186 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as this compound, is a significant area of organic chemistry . Pyrazole synthesis involves various strategies, including condensations of ketones, aldehydes, and hydrazine monohydrochloride . Other methods include the use of dialkyl azodicarboxylates with substituted propargylamines, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring with a cyclopropylmethyl group attached .
Scientific Research Applications
Mechanisms of Action in Biological Systems
5-Cyclopropylmethyl-2H-pyrazol-3-ylamine and its derivatives are studied extensively for their unique biochemical mechanisms and potential therapeutic effects. A notable compound, BAY 41-2272, a potent nitric oxide-independent soluble guanylyl cyclase stimulator, has been shown to induce relaxation in isolated human ureter specimens, suggesting its potential for addressing upper urinary tract disorders (Miyaoka et al., 2011). This mechanism highlights the compound's ability to modulate smooth muscle tone independently of nitric oxide, offering new avenues for the treatment of conditions characterized by smooth muscle contractility.
Antimicrobial and Antiproliferative Properties
Research into the antimicrobial and antiproliferative effects of this compound derivatives has yielded promising results. Novel heterocyclic arylazo-disperse dyes containing pyrazolo[1,5-a]pyrimidine structures exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Khattab et al., 2017). This discovery underscores the potential of these compounds in the development of new antimicrobial agents. Additionally, certain pyrazole derivatives have shown substantial antiproliferative effects against cancer cell lines, indicating their potential as anticancer agents (Ananda et al., 2017). These findings suggest the versatility of this compound derivatives in therapeutic applications, from antimicrobial to anticancer treatments.
Synthetic and Green Chemistry Applications
The versatility of this compound extends beyond biological applications to synthetic and green chemistry. Innovative green synthesis methods for pyrazolo[1,5-a]pyrimidines demonstrate the compound's role in advancing eco-friendly chemical synthesis techniques, contributing to more sustainable practices in the chemical industry (Al-Matar et al., 2010). Moreover, the efficient synthesis protocols developed for pyrazolo[3,4-d]pyridazines and related compounds highlight the importance of this compound derivatives in facilitating the production of biologically active molecules, showcasing their significant impact on both synthetic and medicinal chemistry (Zaki et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, to which this compound belongs, are known to interact with various biological targets
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, influencing cellular processes . The exact interaction of 5-Cyclopropylmethyl-2H-pyrazol-3-ylamine with its targets and the resulting changes require further investigation.
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented. These properties play a crucial role in determining the bioavailability of the compound. In-depth studies are required to outline the ADME properties of this compound .
properties
IUPAC Name |
5-(cyclopropylmethyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-4-6(9-10-7)3-5-1-2-5/h4-5H,1-3H2,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPERNHZGUOJPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
852443-64-2 |
Source
|
Record name | 3-(cyclopropylmethyl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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